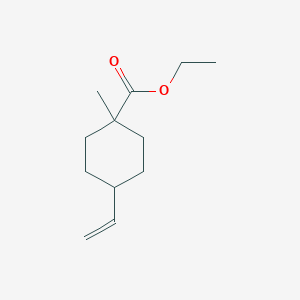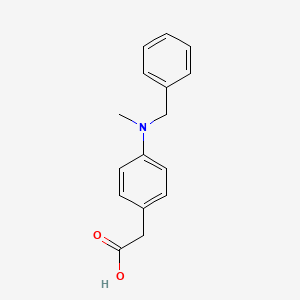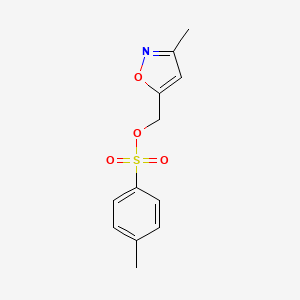
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This particular compound features a methyl group at the 3-position of the oxazole ring and a 4-methylbenzenesulfonate group attached to the 5-position of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of 3-Methyl-1,2-oxazole: This can be achieved by cyclodehydration of 3-methyl-2-aminopropanal with formic acid.
Introduction of the Methyl Group: The oxazole ring is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylbenzenesulfonate Group: The final step involves the reaction of the methylated oxazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, improved catalysts, and recycling of solvents and reagents to minimize waste.
Analyse Des Réactions Chimiques
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the oxazole ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine)
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Reduced oxazole derivatives
Substitution: Substituted oxazole derivatives
Applications De Recherche Scientifique
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including glaucoma and infections.
Industry: Employed in the development of new chemical entities and pharmaceuticals.
Mécanisme D'action
The mechanism by which (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrases, which play a role in physiological processes like respiration and pH regulation. The exact mechanism can vary depending on the specific biological context and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can be compared with other oxazole derivatives, such as:
2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Used as an antiglaucomatous drug candidate.
2-(2,6-dichlorophenylamino)phenyl methyl)-3-(4-(substituted phenyl)amino)-1,3-oxazol-2-yl-quinazolin-4(3H)ones: Exhibits antibacterial properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which may differ from those of other oxazole derivatives.
Propriétés
Formule moléculaire |
C12H13NO4S |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
(3-methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO4S/c1-9-3-5-12(6-4-9)18(14,15)16-8-11-7-10(2)13-17-11/h3-7H,8H2,1-2H3 |
Clé InChI |
FZJYGJZUDMGMDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


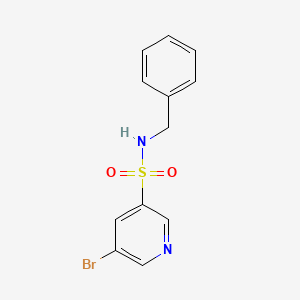
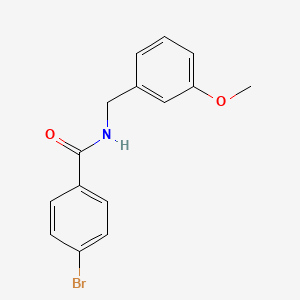
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)
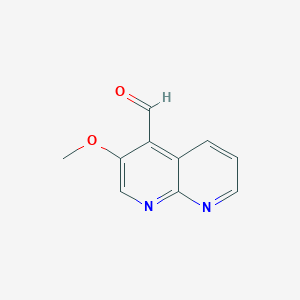
![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
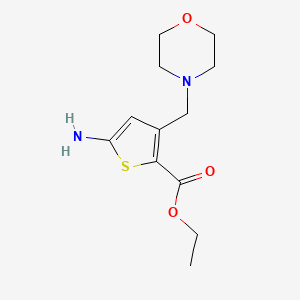
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
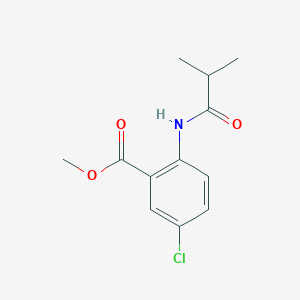
![N'-anilino-N-[4-[4-[(N-anilino-C-phenylcarbonimidoyl)diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B15357343.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)

![4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B15357368.png)
